Comparative Racemization Propensity: Fmoc-D-His(Fmoc)-OH vs. Fmoc-His(Trt)-OH in SPPS
The choice of side-chain protecting group for histidine is the primary determinant of α-carbon racemization during peptide coupling. The widely used Fmoc-His(Trt)-OH is well-documented to be prone to significant racemization under standard coupling conditions [1]. In contrast, the Fmoc group on the imidazole nitrogen of Fmoc-D-His(Fmoc)-OH is designed to prevent this deleterious side reaction . This is not just a theoretical benefit; the stark difference in racemization propensity is a key reason for selecting the bis-Fmoc derivative for difficult or high-value peptide sequences.
| Evidence Dimension | Propensity for α-carbon racemization during peptide coupling |
|---|---|
| Target Compound Data | Designed to minimize racemization |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: Prone to significant racemization |
| Quantified Difference | Class-level difference: High vs. Low racemization risk |
| Conditions | Standard Fmoc SPPS coupling conditions |
Why This Matters
For pharmaceutical or academic research, even a small percentage of the wrong enantiomer can invalidate biological assays or compromise the safety and efficacy of a peptide therapeutic, making the choice of a low-racemization building block a critical procurement decision.
- [1] Yi Yang. 'Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments...' Organic Process Research & Development. Published June 29, 2022. View Source
